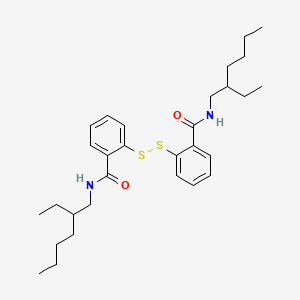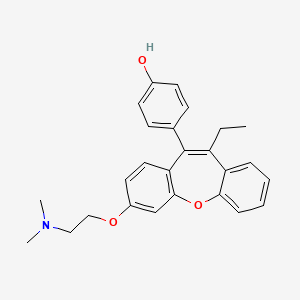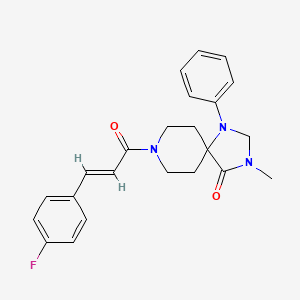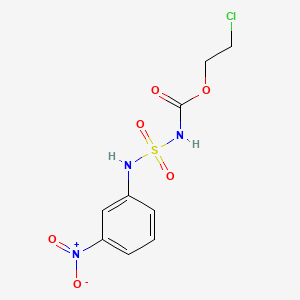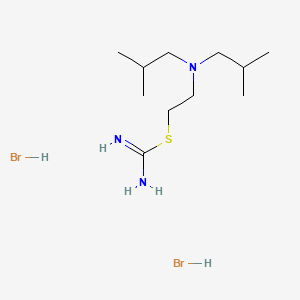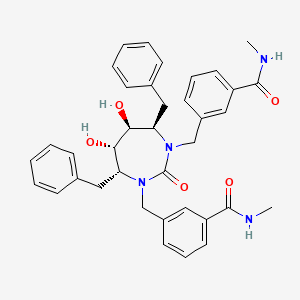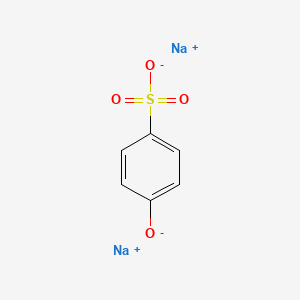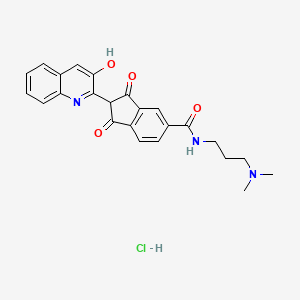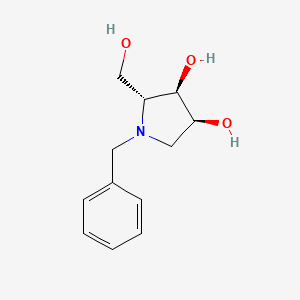
N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol is a synthetic compound belonging to the class of iminosugars. Iminosugars are analogues of sugars where a nitrogen atom replaces the endocyclic oxygen atom. These compounds are known for their ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. Due to their inhibitory properties, iminosugars have garnered significant interest in pharmaceutical research for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol typically involves the regioselective ring-opening of an epoxide with a tethered amido group. One reported method starts from D-glucose, which is transformed into a homoallylic alcohol through a series of steps. The key intermediate, an epoxy amide, is then subjected to stereoselective epoxidation followed by intramolecular ring closure to yield the target iminosugar .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the imino group or other functional groups on the molecule.
Substitution: Substitution reactions can introduce different substituents on the benzyl group or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, reducing agents like lithium aluminum hydride (LAH) for azide reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different oxidized derivatives, while substitution reactions can produce a variety of substituted iminosugars.
Aplicaciones Científicas De Investigación
N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol has several scientific research applications:
Mecanismo De Acción
N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol exerts its effects by inhibiting glycosidases. The compound mimics the transition state of glycosidase-catalyzed reactions, allowing it to bind to the active site of the enzyme and prevent the hydrolysis of glycosidic bonds. This inhibition can modulate various biological processes, depending on the specific glycosidase targeted .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dideoxy-1,4-imino-D-arabinitol (DAB): A known glycosidase inhibitor with similar inhibitory properties.
1,4-Dideoxy-1,4-imino-D-mannitol (DIM): Another iminosugar with a pyrrolidine core, known for its glycosidase inhibition.
Isofagomine: A potent glycosidase inhibitor used in the treatment of various diseases.
Uniqueness
N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol is unique due to its specific structure, which includes a benzyl group that can influence its binding affinity and selectivity towards different glycosidases. This structural uniqueness can result in distinct biological activities and therapeutic potential compared to other iminosugars.
Propiedades
Número CAS |
141434-65-3 |
|---|---|
Fórmula molecular |
C12H17NO3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
(2R,3R,4S)-1-benzyl-2-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C12H17NO3/c14-8-10-12(16)11(15)7-13(10)6-9-4-2-1-3-5-9/h1-5,10-12,14-16H,6-8H2/t10-,11+,12-/m1/s1 |
Clave InChI |
SBDAWMSBMQBJRA-GRYCIOLGSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]([C@H](N1CC2=CC=CC=C2)CO)O)O |
SMILES canónico |
C1C(C(C(N1CC2=CC=CC=C2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


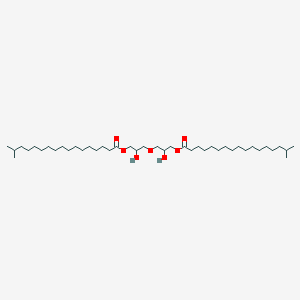
![N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide](/img/structure/B15193855.png)

